6,7-Dimethoxy-3,4-dihydroquinoline
Overview
Description
6,7-Dimethoxy-3,4-dihydroquinoline is a chemical compound that has been the subject of various studies due to its potential pharmacological properties and its role as an intermediate in the synthesis of complex heterocyclic compounds. Research has explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-3,4-dihydroquinoline derivatives has been achieved through various methods. One approach involves the conversion of 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline into nitroquinolines, followed by a series of reactions including nitration, protection, and reduction to form tetrahydroquinolines, which can then undergo cyclization to produce pyrroloquinolines . Another method includes the synthesis of 1-aryl derivatives with anticonvulsant effects, where the sulfonamide function is introduced to inhibit the enzyme carbonic anhydrase, an attractive target in epilepsy . Additionally, the Ritter reaction has been applied for the direct cyclization of methyleugenol to form dihydroisoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of 6,7-dimethoxy-3,4-dihydroquinoline derivatives has been elucidated using techniques such as X-ray crystallography. For instance, the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was determined, revealing a distorted six-membered hetero ring with a dominantly 3 E conformation . This structural information is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
6,7-Dimethoxy-3,4-dihydroquinoline undergoes various chemical reactions, including cycloadditions with electron-deficient olefins to form cycloadducts with high regio- and stereoselectivity . Additionally, bromination reactions have been performed on related compounds, leading to the addition of halogens to double bonds . These reactions are significant for the diversification of the compound's chemical space and the potential development of new pharmacologically active derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7-dimethoxy-3,4-dihydroquinoline have been studied, including its photophysical properties in solution. The presence of solvated initial molecules and their protonated cationic forms affects the spectral and luminescent properties, with significant long-wavelength shifts observed in the electronic absorption and fluorescence spectra of the cationic form . These properties are important for the potential application of these compounds in photophysical studies and possibly in the design of optical materials.
Scientific Research Applications
Photophysical Properties
- Photophysical Studies : 6,7-Dimethoxy-3,4-dihydroisoquinoline has been studied for its unique photophysical properties. Research shows that its spectral and luminescent properties in protic solvents are influenced by acid-base interactions. This compound exhibits emission centers of two types: solvated initial molecules and their protonated cationic forms. The studies note significant long-wavelength shifts in the electronic absorption and fluorescence spectra of the cationic form compared to the initial form, attributed to the elongation of a conjugated chain in the molecule (Dubouski et al., 2006).
Chemical Reactions and Synthesis
- Novel Reactions : 6,7-Dimethoxy-3,4-dihydroisoquinoline has been involved in novel reactions with various electron-deficient olefins. These reactions yield cycloadducts with high regio- and stereoselectivity, indicating its potential in synthetic chemistry (Nyerges et al., 2005).
- Enantioselective Synthesis : This compound has been used in the enantioselective synthesis of various alkaloids, such as tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. The process involves quantitative deprotonation and alkylation, leading to the preparation of these alkaloids with significant biological importance (Blank & Opatz, 2011).
Biological and Medicinal Applications
- Cytotoxicity and Docking Simulation : In the field of medicinal chemistry, 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives have shown promising cytotoxic effects against various cancer cell lines. Molecular docking simulations have been carried out to understand the binding affinity of these compounds towards cancer-related proteins (Saleh et al., 2020).
- Pharmacological Profile : Research has been conducted to evaluate the pharmacological profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, which were found to have potent anticonvulsant effects. Some of these molecules showed better properties than standard anticonvulsant drugs, indicating their potential therapeutic applications (Gitto et al., 2009).
Crystal Structure Analysis
- Crystal Structure and Spectra : The crystal and molecular structures of derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline have been extensively studied. X-ray diffraction analysis and spectroscopy techniques have been employed to understand the molecular conformations and electronic structures of these compounds (Sokol et al., 2001).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
Relevant Papers The relevant papers retrieved include a study on the synthesis of 3,4-dihydroisoquinolines using nitroalkanes in polyphosphoric acid , and a study on the reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides .
properties
IUPAC Name |
6,7-dimethoxy-3,4-dihydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQKWPCPZKVOKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296870 | |
Record name | 3,4-Dihydro-6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-3,4-dihydroquinoline | |
CAS RN |
439095-32-6 | |
Record name | 3,4-Dihydro-6,7-dimethoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439095-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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